molecular formula C10H14ClNO2 B1424434 Methyl 2-(methylamino)-2-phenylacetate hydrochloride CAS No. 27594-57-6

Methyl 2-(methylamino)-2-phenylacetate hydrochloride

Cat. No.: B1424434
CAS No.: 27594-57-6
M. Wt: 215.67 g/mol
InChI Key: LUTTWYNUEOBWAS-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-phenylacetate hydrochloride is a chemical compound with a molecular formula of C10H14ClNO2. It is a derivative of phenylacetate and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Methyl 2-(methylamino)-2-phenylacetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-2-phenylacetate hydrochloride typically involves the reaction of methyl phenylacetate with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylamino)-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The exact molecular pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 2-(dimethylamino)-2-phenylacetate hydrochloride
  • Ethyl 2-(methylamino)-2-phenylacetate hydrochloride
  • Methyl 2-(methylamino)-2-(4-methylphenyl)acetate hydrochloride

Comparison: Methyl 2-(methylamino)-2-phenylacetate hydrochloride is unique due to its specific structure and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications in medicinal chemistry and organic synthesis. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(methylamino)-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13-2)8-6-4-3-5-7-8;/h3-7,9,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTTWYNUEOBWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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